L-778123

Descripción general

Descripción

L-778123 es un inhibidor dual de la farnesil transferasa de proteínas y la geranilgeranil transferasa de proteínas tipo I. Estas enzimas están involucradas en la modificación postraduccional de proteínas, específicamente en el proceso de prenilación, que es crucial para el funcionamiento adecuado de varias proteínas, incluidas las que participan en las vías de señalización celular .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de L-778123 involucra múltiples pasos, incluyendo la formación de un esqueleto de fenilpiperazina.

Métodos de Producción Industrial

La producción industrial de this compound involucra la optimización de la ruta sintética para asegurar un alto rendimiento y pureza. Esto incluye controlar las condiciones de reacción como la temperatura, la presión y el uso de catalizadores para facilitar las reacciones. El producto final se purifica luego utilizando técnicas como la cristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

L-778123 experimenta varias reacciones químicas, incluyendo:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones varían según la reacción específica, pero generalmente involucran temperaturas y presiones controladas .

Productos Principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede resultar en la formación de derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

L-778123 tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:

Química: Utilizado como una herramienta para estudiar el proceso de prenilación y su papel en la función de las proteínas.

Biología: Ayuda a comprender el papel de las proteínas preniladas en las vías de señalización celular.

Medicina: Investigado por su posible uso en el tratamiento de enfermedades relacionadas con la señalización celular anormal, como el cáncer.

Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos que se dirigen a las vías de prenilación

Mecanismo De Acción

L-778123 ejerce sus efectos inhibiendo la farnesil transferasa de proteínas y la geranilgeranil transferasa de proteínas tipo I. Estas enzimas son responsables de la prenilación de proteínas, un proceso que involucra la adición de grupos lipídicos a las proteínas, lo que les permite anclarse a las membranas celulares y participar en las vías de señalización. Al inhibir estas enzimas, this compound previene el funcionamiento adecuado de las proteínas preniladas, interrumpiendo así las vías de señalización celular involucradas en la proliferación y supervivencia celular .

Comparación Con Compuestos Similares

L-778123 es único en su inhibición dual tanto de la farnesil transferasa de proteínas como de la geranilgeranil transferasa de proteínas tipo I. Los compuestos similares incluyen:

Tipifarnib: Un inhibidor selectivo de la farnesil transferasa de proteínas.

Lonafarnib: Otro inhibidor de la farnesil transferasa de proteínas.

GGTI-298: Un inhibidor selectivo de la geranilgeranil transferasa de proteínas tipo I

Estos compuestos difieren en su especificidad y mecanismo de acción, siendo this compound único en su capacidad de inhibir ambas enzimas simultáneamente, lo que lo convierte en una herramienta valiosa en la investigación y en posibles aplicaciones terapéuticas .

Actividad Biológica

L-778123 is a dual inhibitor of farnesyltransferase (FPTase) and geranylgeranyltransferase type I (GGTase-I), primarily developed for targeting oncogenic Ras proteins. Its biological activity has been extensively studied in preclinical and clinical settings, with a focus on its potential to inhibit protein prenylation, a critical post-translational modification involved in cancer cell signaling.

This compound functions by inhibiting the prenylation of proteins that are substrates for FPTase and GGTase-I. The inhibition of these enzymes prevents the proper localization and function of Ras proteins, which are often mutated in various cancers. Specifically, this compound has shown effectiveness in inhibiting the prenylation of HDJ2 (a substrate for FPTase) and Rap1A (a substrate for GGTase-I) in both preclinical models and human studies .

Pharmacodynamics

Pharmacodynamic studies have utilized peripheral blood mononuclear cells (PBMCs) to measure the inhibition of protein prenylation. In a Phase I trial, administration of this compound resulted in significant inhibition of HDJ2 farnesylation, confirming its pharmacologic activity. However, no inhibition of Ki-Ras prenylation was detected, suggesting that while this compound is effective against certain targets, it may not fully inhibit Ki-Ras as intended .

Clinical Trials and Efficacy

This compound has been evaluated in several clinical trials, particularly focusing on its combination with radiotherapy for patients with locally advanced pancreatic cancer and non-small cell lung cancer (NSCLC). Key findings from these trials include:

- Phase I Trial Results : A study involving 25 patients showed that this compound administered as a continuous intravenous infusion was well tolerated at doses up to 560 mg/m²/day. This dose resulted in a significant increase in unprenylated HDJ2 protein levels, indicating effective inhibition of farnesylation .

- Combination with Radiotherapy : In trials combining this compound with radiotherapy, acceptable toxicity levels were observed. Notably, one patient exhibited a partial response lasting six months . In another trial involving NSCLC patients, three out of four had complete responses to treatment .

Side Effects and Toxicity

Despite its therapeutic potential, this compound has been associated with dose-limiting toxicities (DLTs), including grade IV neutropenia and QT interval prolongation at higher doses . Common side effects reported across trials included mild neutropenia, dehydration, hyperglycemia, and gastrointestinal issues .

Comparative Studies

In comparative studies assessing the cytotoxic activity of this compound against other chemotherapeutics like doxorubicin, it was found that while both compounds exhibit cytotoxic properties, their mechanisms differ significantly. This compound's action as an FPTase inhibitor provides a unique approach to targeting cancer cells compared to traditional chemotherapies .

Summary Table of Biological Activity

| Parameter | This compound |

|---|---|

| Target Enzymes | FPTase and GGTase-I |

| Primary Action | Inhibition of protein prenylation |

| Key Substrates | HDJ2 (FPTase), Rap1A (GGTase-I) |

| Clinical Trials Conducted | Phase I for pancreatic cancer & NSCLC |

| Max Tolerated Dose (MTD) | 560 mg/m²/day |

| Common Toxicities | Neutropenia, QT prolongation |

| Efficacy | Partial responses in pancreatic cancer; complete responses in NSCLC |

Propiedades

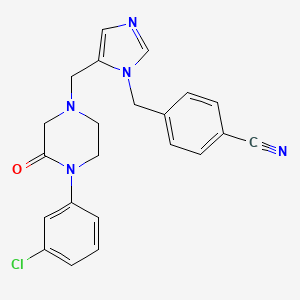

IUPAC Name |

4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN5O/c23-19-2-1-3-20(10-19)28-9-8-26(15-22(28)29)14-21-12-25-16-27(21)13-18-6-4-17(11-24)5-7-18/h1-7,10,12,16H,8-9,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUGFGAVPBYSHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1CC2=CN=CN2CC3=CC=C(C=C3)C#N)C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031253 | |

| Record name | L-778123 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183499-57-2 | |

| Record name | L-778123 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183499572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-778123 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07227 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-778123 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-778123 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31ZXM8ZKQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.